Lipophilicity Differentiation Against N-Alkyl, N-Benzyl, and N-Adamantyl Analogs
1-(1-Adamantylmethyl)pyrrolidin-2-one exhibits a calculated ACD/LogP of 3.02 , substantially exceeding that of the simplest N-alkyl analog 1-methylpyrrolidin-2-one (NMP, LogP = −0.40) [1], the N-benzyl analog 1-benzylpyrrolidin-2-one (LogP = 1.75) , and the directly N-adamantyl analog 1-(1-adamantyl)pyrrolidin-2-one (XlogP = 2.5) . The EPI Suite estimated Log Kow for the target compound is 3.45 . This positions the target compound ~0.5–0.7 log units above the N-adamantyl analog, an increment attributable to the methylene linker which adds both hydrophobic surface area and one additional rotatable bond.
| Evidence Dimension | Partition coefficient (LogP / Log Kow) |
|---|---|
| Target Compound Data | ACD/LogP 3.02 (ChemSpider); Log Kow 3.45 (EPI Suite); vendor LogP 2.83 (Leyan) |
| Comparator Or Baseline | 1-Methylpyrrolidin-2-one (NMP): LogP −0.40; 1-Benzylpyrrolidin-2-one: LogP 1.75; 1-(1-Adamantyl)pyrrolidin-2-one: XlogP 2.5 |
| Quantified Difference | ΔLogP ~3.4 vs. NMP; ΔLogP ~1.3 vs. N-benzyl; ΔLogP ~0.5–0.7 vs. N-adamantyl |
| Conditions | In silico predictions (ACD/Labs Percepta, EPI Suite KOWWIN, vendor calculated LogP). Experimental log P values are not available for the target compound. |
Why This Matters
A LogP difference of 0.5 units corresponds to a ~3.2-fold difference in octanol-water partition; the >1000-fold difference vs. NMP renders the target compound a fundamentally different tool for permeability-limited assays.
- [1] Wikipedia. N-Methyl-2-pyrrolidone. Log P = −0.40. https://en.wikipedia.org/wiki/N-Methyl-2-pyrrolidone (accessed 2026). View Source
